Enarodustat - 1262131-60-1

Enarodustat

Catalog Number: EVT-271123
CAS Number: 1262131-60-1
Molecular Formula: C17H17ClN4O4
Molecular Weight: 376.797
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTZ-951 is a potent and orally active PHD inhibitor. for the Treatment of Renal Anemia. JTZ-951 was rapidly absorbed after oral administration and disappeared shortly thereafter, which could be advantageous in terms of safety. JTZ-951 was selected as a clinical candidate. Inhibition of hypoxia inducible factor prolyl hydroxylase (PHD) represents a promising strategy for the discovery of a next generation treatment for renal anemia.
Overview

Enarodustat, also known as JTZ-951, is a small molecule drug primarily classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is designed to stimulate erythropoiesis, the process of producing red blood cells, and is particularly relevant in treating anemia associated with chronic kidney disease. Enarodustat was first approved in Japan on September 25, 2020, for the treatment of anemia in patients with chronic renal failure and has undergone extensive clinical trials to evaluate its efficacy and safety .

Synthesis Analysis

The synthesis of enarodustat involves complex organic chemistry techniques. While specific synthetic routes are proprietary and not fully disclosed in public literature, the compound's molecular formula is C17H17ClN4O4, indicating the presence of chlorine and multiple functional groups that facilitate its activity as a prolyl hydroxylase inhibitor . The synthesis typically includes steps such as:

  • Formation of the core structure: This involves assembling the pyridine and triazole components, which are crucial for the drug's biological activity.
  • Functionalization: Introducing substituents that enhance solubility and bioavailability.
  • Purification: Utilizing techniques like high-performance liquid chromatography to ensure the final product meets pharmacological standards.
Molecular Structure Analysis

Enarodustat's molecular structure is characterized by its unique arrangement of atoms that confer its biological properties. The compound features:

  • Pyridine ring: Contributes to its interaction with prolyl hydroxylase enzymes.
  • Triazole moiety: Enhances binding affinity and stability.
  • Chlorine atom: Plays a role in the compound's electronic properties, influencing its pharmacokinetics.

The InChIKey for enarodustat is BPZAJOSLAXGKFI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

Chemical Reactions Analysis

Enarodustat undergoes several key chemical reactions within the body:

  • Prolyl Hydroxylation Inhibition: By inhibiting prolyl hydroxylase enzymes, enarodustat stabilizes hypoxia-inducible factors. This stabilization prevents their degradation under normoxic conditions, leading to increased erythropoietin production.
  • Metabolism: The drug is metabolized primarily in the liver through cytochrome P450 enzymes, which convert it into various metabolites that may possess different pharmacological activities.

These reactions are critical for its therapeutic effects in treating anemia by promoting red blood cell production .

Mechanism of Action

Enarodustat functions by mimicking hypoxic conditions in tissues. Under normal oxygen levels, hypoxia-inducible factors are rapidly degraded. Enarodustat inhibits prolyl hydroxylase enzymes, which prevents this degradation. As a result:

  1. Stabilization of Hypoxia-Inducible Factors: This leads to increased transcription of erythropoietin and other genes involved in erythropoiesis.
  2. Enhanced Erythropoiesis: The increase in erythropoietin levels stimulates bone marrow to produce more red blood cells, effectively treating anemia.

Clinical studies have demonstrated that enarodustat is non-inferior to existing therapies such as darbepoetin alfa in maintaining hemoglobin levels in patients with chronic kidney disease .

Physical and Chemical Properties Analysis

Enarodustat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.79 g/mol.
  • Solubility: Enarodustat has favorable solubility characteristics that allow for oral administration.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

These properties are essential for ensuring effective delivery and action within the human body .

Applications

Enarodustat has significant applications in clinical settings:

  • Treatment of Anemia in Chronic Kidney Disease: It is primarily used to manage anemia resulting from chronic kidney disease, improving quality of life and reducing the need for blood transfusions.
  • Research Applications: Ongoing studies are investigating its potential use in other forms of anemia and possibly broader applications related to hypoxia-related conditions.

The drug's ability to modulate erythropoiesis through a novel mechanism positions it as a valuable therapeutic option in nephrology and hematology .

Introduction to Anemia in Chronic Kidney Disease (CKD)

Pathophysiology of Anemia in CKD: Etiology and Clinical Significance

Anemia is a prevalent and clinically significant complication in CKD, affecting over 60% of non-dialysis patients and up to 93% of dialysis-dependent patients [5]. Its pathophysiology is multifactorial, driven primarily by three interconnected mechanisms:

  • Inadequate Erythropoietin (EPO) Production: Healthy kidneys produce ~90% of circulating EPO, a glycoprotein essential for red blood cell (RBC) differentiation. As renal function declines (eGFR <60 mL/min/1.73 m²), EPO synthesis diminishes due to loss of oxygen-sensing peritubular fibroblasts [2] [6].
  • Iron Metabolism Dysregulation: CKD induces functional iron deficiency through:
  • Elevated hepcidin (an iron-regulatory hormone) due to chronic inflammation and reduced renal clearance
  • Impaired iron absorption and mobilization from stores
  • Reduced transferrin saturation (TSAT) despite normal ferritin levels [2] [3]
  • Uremic Toxin Accumulation: Uremic solutes suppress bone marrow responsiveness to EPO and shorten RBC lifespan [2].

Clinically, anemia accelerates CKD progression, increases cardiovascular morbidity/mortality by 3–4-fold, and severely impairs quality of life. Prevalence correlates with CKD severity, affecting 8.4% of Stage 1 patients versus 53.4% of Stage 5 patients [2].

Limitations of Current Therapies: Erythropoiesis-Stimulating Agents (ESAs) and Iron Supplementation

Despite being standard care, ESAs and iron supplementation face significant challenges:

  • ESA Limitations:
  • Administration Burden: Requires subcutaneous/intravenous injections (e.g., weekly for epoetin, monthly for darbepoetin alfa), reducing adherence [4].
  • Cardiovascular Risks: Targeting hemoglobin (Hb) >13 g/dL increases stroke and myocardial infarction risk (CHOIR trial data) [4] [8].
  • Hyporesponsiveness: ~20–30% of patients exhibit poor ESA response due to inflammation, iron deficiency, or malnutrition [2] [5].
  • Iron Therapy Issues:
  • Intravenous Iron Dependency: 21% of non-dialysis and 62% of dialysis patients require IV iron, which may provoke oxidative stress and infections [5].
  • Diagnostic Gaps: Only 45% of anemic CKD patients undergo iron testing, and 86% with confirmed deficiency remain untreated [2].

These limitations underscore the need for therapies that concurrently address EPO deficiency and iron dysregulation.

Emergence of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) as Novel Therapeutics

HIF-PHIs represent a breakthrough class targeting the oxygen-sensing pathway:

  • Molecular Mechanism: Under normoxia, HIF-prolyl hydroxylases (PHDs) hydroxylate HIF-α subunits, marking them for proteasomal degradation via von Hippel-Lindau (pVHL) recognition. HIF-PHIs inhibit PHD enzymes (particularly PHD2), stabilizing HIF-α and enabling its nuclear translocation. HIF dimerizes with HIF-β, activating hypoxia-response elements (HREs) in target genes [2] [3] [6].
  • Physiological Effects:
  • EPO Upregulation: Stimulates endogenous erythropoietin transcription in kidneys/liver.
  • Iron Mobilization: Enhances duodenal iron absorption (via DMT1, DCytB upregulation) and macrophage iron release (via hepcidin suppression).
  • Erythropoietic Efficiency: Increases transferrin/transferrin receptor expression and extends RBC lifespan [3] [6].

Table 1: Key Mechanisms of HIF-PHIs vs. ESAs

MechanismHIF-PHIsESAs
EPO ProductionEndogenous EPO inductionExogenous EPO replacement
Iron MetabolismHepcidin reduction; Improved absorption/utilizationRequires IV/oral iron co-administration
AdministrationOral, once dailyInjections (SC/IV)
O2-Sensing PathwayActivates HIF-mediated adaptationBypasses HIF system

Enarodustat (JTZ-951), a triazolopyridine derivative, emerged from pharmacophore-based scaffold hopping focused on optimizing membrane permeability and ligand efficiency. Its discovery involved replacing the phenethyl group of a lead compound (7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl glycine) to enhance potency [6].

Properties

CAS Number

1262131-60-1

Product Name

Enarodustat

IUPAC Name

(7-Hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycine hydrochloride

Molecular Formula

C17H17ClN4O4

Molecular Weight

376.797

InChI

InChI=1S/C17H16N4O4.ClH/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24;/h1-5,8,10,22H,6-7,9H2,(H,18,25)(H,23,24);1H

InChI Key

BPZAJOSLAXGKFI-UHFFFAOYSA-N

SMILES

O=C(O)CNC(C1=C(O)C=C(CCC2=CC=CC=C2)N3C1=NC=N3)=O.[H]Cl

Solubility

Soluble in DMSO

Synonyms

JTZ-951; JTZ 951; JTZ951 HCl; JTZ 951 hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.